3-Fluoropiperidin-2-ol hydrochloride
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Overview
Description
3-Fluoropiperidin-2-ol hydrochloride is a fluorinated piperidine derivative. It is a compound of interest in various fields of scientific research due to its unique chemical properties and potential applications in medicinal chemistry and other industries. The presence of a fluorine atom in the piperidine ring significantly alters its chemical behavior, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropiperidin-2-ol hydrochloride typically involves the fluorination of piperidine derivatives. One common method is the selective fluorination of piperidine using fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced fluorinating agents and catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoropiperidin-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various piperidine derivatives .
Scientific Research Applications
3-Fluoropiperidin-2-ol hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of fluorinated analogs of biologically active molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoropiperidin-2-ol hydrochloride involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoropiperidine hydrochloride
- 4,4-Difluoropiperidine hydrochloride
- 3,3-Difluoropyrrolidine hydrochloride
- 4-(Trifluoromethyl)piperidine hydrochloride
Uniqueness
3-Fluoropiperidin-2-ol hydrochloride is unique due to the presence of both a fluorine atom and a hydroxyl group in the piperidine ring. This combination imparts distinct chemical properties, making it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C5H11ClFNO |
---|---|
Molecular Weight |
155.60 g/mol |
IUPAC Name |
3-fluoropiperidin-2-ol;hydrochloride |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-2-1-3-7-5(4)8;/h4-5,7-8H,1-3H2;1H |
InChI Key |
SRJRUDKDOLLUCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(NC1)O)F.Cl |
Origin of Product |
United States |
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